molecular formula C6H12O3 B1274154 3-Methoxy-2,2-dimethylpropanoic acid CAS No. 64241-78-7

3-Methoxy-2,2-dimethylpropanoic acid

Cat. No. B1274154
CAS RN: 64241-78-7
M. Wt: 132.16 g/mol
InChI Key: FLFLSQGRBROAPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps and methodologies. For instance, chiral 3-methoxy-2,5-morpholinediones are obtained from chiral α-hydroxy acids and dimethyl amino malonate through electrochemical methoxylation and subsequent intramolecular lactonization . Another synthesis approach for a related compound, 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, involves chromenylation and demethoxycarbonylation-alkylation reactions . Additionally, the synthesis of 3-hydroxy-2,2-dimethylpropionate is achieved by direct conversion of 3-hydroxy-2,2-dimethylpropionaldehyde using chlorine and sodium hydroxide , while 3-hydroxy-2,2-dimethylpropionic acid is synthesized through hydrogen peroxide oxidation .

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as X-ray crystallography. For example, the absolute configuration of 2-methoxy-2-(9-phenanthryl)propionic acid was determined using this method . The crystal structure of 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid revealed conformational preferences and electrostatic interactions that influence the molecular side chain .

Chemical Reactions Analysis

The chemical reactions involving methoxy and dimethyl groups can lead to various products. Polyphosphoric acid catalyzed cycliacylation of 3-(methoxyphenyl)propionic acids results in dimeric products and derivatives of [3.3]metacyclophane-1,10-diones and 1-indanones . Additionally, the synthesis of dimethyl 2-(methoxymethylene) pentanedioates involves a Michael addition reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxy and dimethyl groups can be influenced by their molecular structure. For instance, the crystal structure analysis can reveal the stability of hydrogen-bonded carboxylic groups and their influence on the properties of the compound . The synthesis and analytical properties of compounds like (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid can also provide information on their utility as chiral resolving agents .

Scientific Research Applications

Chemistry and Synthesis

  • 3-Methoxy-2,2-dimethylpropanoic acid and its derivatives are used in various chemical synthesis processes. For instance, an abnormal reaction product was isolated during the reaction of methyl (E)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate with enolate of ethyl 3-hydroxybutanoate, leading to a pyrrolidine compound (Valiullina et al., 2017).
  • The compound also finds application in the synthesis of metal complexes with potential as CDK8 kinase inhibitors, highlighting its role in developing cancer therapies (Aboelmagd et al., 2021).

Analytical Chemistry

  • 3-Methoxy-2,2-dimethylpropanoic acid has been used in analytical chemistry, notably in the selective spectrophotometric determination of nickel in various materials. A derivative of the compound reacts with Ni(II) to form a complex that can be quantitatively extracted and analyzed (Izquierdo & Carrasco, 1984).

Polymer Science

  • The compound is utilized in the preparation of polyether polycarboxylic acids, particularly those containing quaternary carbon atoms in the backbone. This process involves hydrolysis and oxidation steps to produce poly(alkoxyacetic) acids, showcasing its utility in the field of polymer science (McCrindle & McAlees, 1981).

Drug Development and Pharmacology

  • Derivatives of 3-Methoxy-2,2-dimethylpropanoic acid have been explored in drug development, particularly as endothelin antagonists intended for pulmonary hypertension treatment. These studies included comprehensive pharmacological evaluations in Beagle dogs (Jones et al., 2003).

Environmental and Safety Evaluation

  • The safety of 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], a derivative, was evaluated by EFSA for use in food contact materials. This assessment is crucial for ensuring consumer safety and the compound's environmental impact (Andon et al., 2011).

Safety And Hazards

The safety information for “3-Methoxy-2,2-dimethylpropanoic acid” indicates that it is classified as dangerous . The compound has hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxy-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFLSQGRBROAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40982790
Record name 3-Methoxy-2,2-dimethylpropanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2-dimethylpropanoic acid

CAS RN

64241-78-7
Record name 3-Methoxy-2,2-dimethylpropanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypivalic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-2,2-dimethylpropanoic acid
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Record name 3-methoxypivalic acid
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Synthesis routes and methods I

Procedure details

Sodium hydride (1.16 g, 48.4 mmol) was dissolved in THF (48 mL) and cooled to 0° C. 3-Hydroxy-2,2-dimethylpropanoate (6.4 g, 48.4 mmol) was added dropwise and the mixture was stirred at 0° C. for 30 min, allowed to warm to RT, and stirred an additional 1 h. The mixture was cooled back to 0° C. and iodomethane (3.0 mL), 48.4 mmol) was added. The reaction mixture was allowed to warm to RT and stirred for 16 h. The reaction mixture was filtered through a pad of diatomaceous earth and the filter cake was washed with THF (2×35 mL). The filtrates were combined and diluted with water (150 mL). Lithium hydroxide hydrate (8.13 g, 194 mmol) was added and the reaction mixture was stirred at RT for 16 h. The aqueous phase was collected and the organic phase was extracted with 0.5 N NaOH (aq) (3×50 mL). The combined aqueous phases were washed with Et2O (20 mL) and hexanes (2×100 mL), saturated with solid NaCl, and the pH of the solution was adjusted to ˜2 by the careful addition of conc. HCl (aq). The acidic solution was extracted with EtOAc (4×100 mL) and the combined organics were dried (Na2SO4) and concentrated in vacuo to afford 3-methoxy-2,2-dimethylpropanoic acid (5.8 g, 91%) as a red oil. 1H NMR (400 MHz, DMSO-d6): δ 12.02 (s, 1H), 3.29 (s, 2H), 3.23 (s, 3H), 1.06 (s, 6H).
Quantity
1.16 g
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reactant
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48 mL
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6.4 g
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3 mL
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8.13 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2,2-dimethyl-3-methoxypropionic acid ethyl ester (1.17 g, 8.00 mmol) in an aqueous MeOH solution (MeOH/H2O=1/1, 24 mL) was added LiOH (560 mg, 16.0 mmol) at rt. After the rection mixture was stirred for 30 min., the solvent was removed in vacuo, and the residue was diluted with 1N HCl and EtOAc. The organic layer extracted with EtOAc, and the organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was used without further purification.
Name
2,2-dimethyl-3-methoxypropionic acid ethyl ester
Quantity
1.17 g
Type
reactant
Reaction Step One
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Quantity
560 mg
Type
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Reaction Step One
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Quantity
24 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-2,2-dimethylpropanoic acid
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3-Methoxy-2,2-dimethylpropanoic acid
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3-Methoxy-2,2-dimethylpropanoic acid
Reactant of Route 5
3-Methoxy-2,2-dimethylpropanoic acid
Reactant of Route 6
3-Methoxy-2,2-dimethylpropanoic acid

Citations

For This Compound
3
Citations
B Schneider, D Doskočilová, J Štokr… - Collection of …, 1983 - cccc.uochb.cas.cz
By analysis of infrared, Raman and 13 C NMR spectra of 2,2-dimethyl-1-methoxypropane and of the methyl ester of 3-methoxy-2,2-dimethylpropanoic acid, the formation of conformers …
Number of citations: 4 cccc.uochb.cas.cz
T Komatsu, T Okada, M Moritake… - Bulletin of the Chemical …, 2001 - journal.csj.jp
Double-sided porphinatoiron(II)s with polar substituents [R; hydroxy (FeDP(OH)), methoxy (FeDP(OMe)), and acetoxy (FeDP(OAc))] on the 2,2-dimethylpropanoyloxy-fence groups have …
Number of citations: 25 www.journal.csj.jp
DR Boate - 1986 - search.proquest.com
This thesis describes the synthesis of a variety of fused heterocyclic compounds containing either the azetidinonyl or the pyrrolidinonyl moieties. Although these types of compounds …
Number of citations: 2 search.proquest.com

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